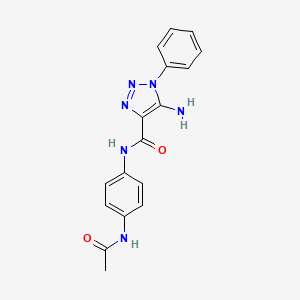

5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a phenyl group at the 1-position of the triazole ring and a 4-acetamidophenyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-5-amino-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c1-11(24)19-12-7-9-13(10-8-12)20-17(25)15-16(18)23(22-21-15)14-5-3-2-4-6-14/h2-10H,18H2,1H3,(H,19,24)(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRMODLYIVLJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Acetylation: The acetylamino group is introduced by reacting the amine with acetic anhydride under mild conditions.

Coupling Reactions: The final coupling of the phenyl group and the triazole ring is achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenated precursors, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield oxides, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is C17H16N6O2. Its structure features a triazole ring which is significant for its biological activities. The presence of the amino group and the acetamido substitution enhances its potential as a pharmacological agent.

Anticancer Activity

Overview

Recent studies have identified this compound as a promising candidate in anticancer therapy. Its mechanism of action involves the induction of apoptosis in cancer cells, making it a subject of interest for further development.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were found to be below 100 μM, indicating potent activity . -

Mechanism of Action

The compound was observed to increase apoptotic cell populations significantly. Flow cytometry analysis revealed that treatment with this compound led to changes in mitochondrial membrane potential and cell cycle arrest, suggesting that it triggers intrinsic apoptotic pathways .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Derivatives of this compound have also been synthesized to enhance its anticancer properties.

| Derivative | Synthesis Method | Anticancer Activity |

|---|---|---|

| Compound A | Reaction with phenylglyoxal hydrate | IC50 < 50 μM against HeLa |

| Compound B | Substitution reactions with acetamides | Enhanced activity against MCF-7 |

Pharmacokinetics and ADME Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for the development of any new drug candidate. Preliminary studies indicate that the compound has favorable ADME properties, which are essential for its therapeutic efficacy.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazole-carboxamide scaffold is highly modular, with variations in substituents influencing pharmacological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F) : Dichloro and fluoro substituents (e.g., 2,5-dichlorophenyl) enhance cytotoxicity but may reduce solubility. These groups likely improve target binding via hydrophobic interactions .

- The acetamido group may also participate in hydrogen bonding with biological targets .

- Benzyl vs. Phenyl Substitutions : Benzyl derivatives (e.g., 4-fluorobenzyl) exhibit varied activity, but some are discontinued due to synthesis challenges or stability issues .

Pharmacological Activity

- Anticancer Efficacy : Analogs with dichlorophenyl or dimethoxyphenyl groups show selective activity against renal and CNS cancers, with growth inhibition percentages (GP) ranging from -13.42% to -27.30% .

- Kinase Inhibition: Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-... demonstrated potent B-Raf kinase inhibition, highlighting the scaffold’s applicability in targeted therapies .

- Microbial Targets: Derivatives have shown activity against Trypanosoma cruzi and bacterial SOS response pathways, though these are less explored compared to anticancer applications .

Physicochemical Properties

- Solubility : The acetamido group in the target compound likely enhances solubility compared to halogenated analogs, though experimental data are lacking.

- Stability : Fluorinated analogs (e.g., 4-fluorophenyl) may exhibit metabolic resistance due to the strength of C-F bonds, whereas methoxy groups could be susceptible to demethylation .

Biological Activity

5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (referred to as "the compound") is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring with an amino group at the 5-position and a carboxamide functional group at the 4-position. Its structure can be represented as follows:

Key Features:

- Triazole Core : Known for its role in various biological activities.

- Amino and Carboxamide Groups : Enhance solubility and interaction with biological targets.

The compound exhibits multiple biological activities, primarily attributed to its ability to interact with various enzymes and receptors:

- Inhibition of Carbonic Anhydrase-II : The compound has been identified as a potent inhibitor of carbonic anhydrase-II, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can affect physiological processes such as respiration and ion transport .

- Antiparasitic Activity : In studies targeting Trypanosoma cruzi, the causative agent of Chagas disease, the compound demonstrated significant efficacy in reducing parasite burden in infected models. This effect was attributed to improved potency and metabolic stability compared to existing treatments .

Comparative Biological Activity

The table below summarizes the biological activities of similar compounds within the triazole class:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-1H-Triazole | Basic structure without substituents | Moderate inhibition against carbonic anhydrase-II |

| 4-Methylthio-N-(p-tolyl)-triazole | Contains a methylthio group | Antifungal properties |

| 5-Amino-N-(p-nitrophenyl)-triazole | Features a nitrophenyl group | Potential anti-cancer activity |

Case Studies

- Chagas Disease Treatment :

- Antimicrobial Properties :

- Antioxidant Activity :

Structure-Activity Relationship (SAR)

Preliminary studies suggest that the presence of polar groups within the triazole derivatives enhances their biological activity. The methoxy substituent is believed to increase lipophilicity, improving interaction profiles with biological targets .

Key Findings:

- Compounds with additional functional groups generally exhibit improved solubility and bioavailability.

- Substituents at specific positions on the triazole ring can significantly alter pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-amino-N-(4-acetamidophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?

- Methodology : Synthesis typically involves Huisgen cycloaddition (click chemistry) between azides and alkynes, followed by functionalization of the triazole core. For example:

React 4-acetamidoaniline with phenylacetylene via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Optimize yield by controlling reaction temperature (60–80°C) and catalyst concentration (1–5 mol% CuI).

- Purity Assurance : Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy to confirm >95% purity .

Q. How can researchers address low aqueous solubility during in vitro assays?

- Strategies :

- Use co-solvents (e.g., DMSO ≤0.1% v/v) to maintain solubility without cytotoxicity.

- Synthesize water-soluble derivatives (e.g., PEGylated analogs or salt forms via carboxylate protonation).

- Employ nanoformulations (liposomes or cyclodextrin complexes) for enhanced bioavailability .

Q. What analytical techniques are critical for structural characterization?

- Key Techniques :

- NMR : Assign protons (¹H) and carbons (¹³C) using 2D COSY and HSQC.

- X-ray crystallography : Refine crystal structures with SHELXL (e.g., resolve disorder in the acetamido group) .

- Mass spectrometry : Confirm molecular weight via ESI-TOF (expected [M+H]⁺: 377.14 g/mol) .

Q. What are the primary biological targets of this compound?

- Identified Targets :

- Enzymes: Tyrosine kinases (e.g., B-Raf) due to triazole-carboxamide interactions with ATP-binding pockets.

- Receptors: Estrogen receptor analogs via hydrogen bonding with the acetamido group.

- Validation : Use fluorescence polarization assays or surface plasmon resonance (SPR) for binding affinity studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve anticancer potency?

- Approach :

- Systematically substitute the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.

- Replace the acetamido moiety with sulfonamide or urea to modulate hydrophobicity.

- Evaluation : Test derivatives against renal (RXF 393) and CNS (SNB-75) cancer cell lines; measure IC₅₀ values via MTT assays .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

- Troubleshooting :

- Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms).

- Perform pharmacokinetic profiling (Cmax, t₁/₂) in murine models to identify bioavailability bottlenecks.

- Use orthologous assays (e.g., 3D tumor spheroids) to bridge 2D in vitro and in vivo results .

Q. How does the compound’s mechanism differ in antimicrobial vs. anticancer applications?

- Divergent Mechanisms :

- Antimicrobial : Disrupts bacterial membrane integrity via lipophilic triazole interactions (confirmed by SYTOX Green uptake assays).

- Anticancer : Induces apoptosis via caspase-3/7 activation (flow cytometry with Annexin V/PI staining).

- Cross-Validation : Compare transcriptomic profiles (RNA-seq) in treated vs. untreated cells .

Q. What high-throughput methods are suitable for crystallization and polymorph screening?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.